
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone is a complex organic compound with the molecular formula C13H9BrClN2O3 It is characterized by the presence of amino, bromo, nitro, and chlorophenyl groups attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 2-amino-3-bromophenyl with nitric acid to introduce the nitro group, followed by a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of (2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-2’-chloro-5-nitrobenzophenone
- 2-Amino-5-nitro-2’-chlorobenzophenone
- Benzophenone, 2-amino-2’-chloro-5-nitro
Uniqueness
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone is unique due to the presence of both bromo and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
特性
CAS番号 |
90019-29-7 |
|---|---|
分子式 |
C13H8BrClN2O3 |
分子量 |
355.57 g/mol |
IUPAC名 |
(2-amino-3-bromo-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H8BrClN2O3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H,16H2 |
InChIキー |
VZGDYLQADUSJIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
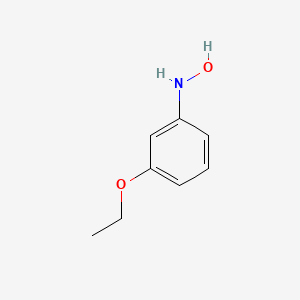
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
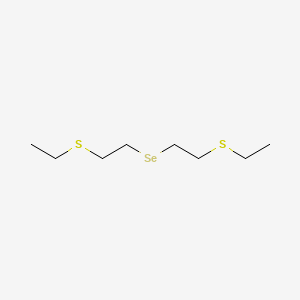

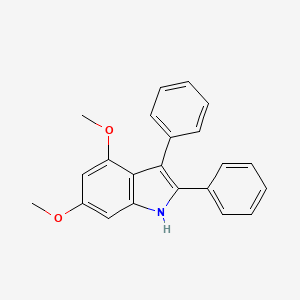
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
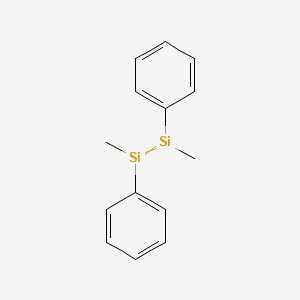
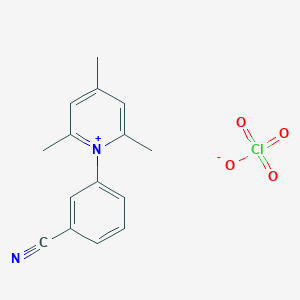
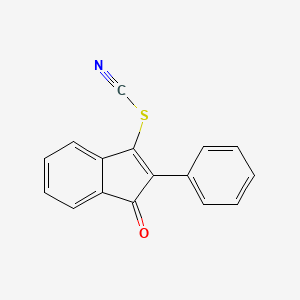
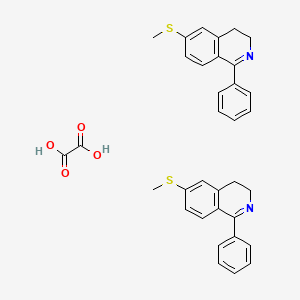
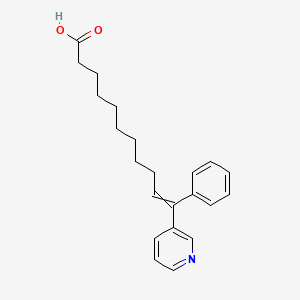
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
